

comparative study of the pharmacokinetic profiles of different pyrrolidinol derivatives

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Compound of Interest

Compound Name: (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

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A Comparative Pharmacokinetic Analysis of Pyrrolidinol Derivatives

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Pharmacokinetic Profiles of Key Pyrrolidinol Derivatives Supported by Experimental Data.

The pyrrolidine ring is a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct pyrrolidinol derivatives: α -Pyrrolidinovalerophenone (α -PVP), a synthetic cathinone; N-methyl-2-pyrrolidone (NMP), a widely used solvent with noted biological interactions; and a dipeptidyl peptidase IV (DPP-IV) inhibitor, ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone). The following data, derived from in vivo animal studies, offers insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of α -PVP and the DPP-IV inhibitor, determined in rats, are summarized below. These values provide a quantitative basis for comparing the in vivo behavior of these structurally related compounds.

Compound	Dose and Route	Cmax (ng/mL)	Tmax (h)	AUCinf (ng·h/mL)	t1/2 (h)	Reference
α-Pyrrolidino valerophenone (α-PVP)	0.56 mg/kg, s.c.	65.7 ± 11.2	0.25	119 ± 20	1.82 ± 0.38	[1][2]
1.0 mg/kg, s.c.	129 ± 18	0.25	235 ± 21	2.54 ± 0.54	[1][2]	
3.0 mg/kg, s.c.	291 ± 38	0.50	733 ± 132	2.17 ± 0.25	[1][2]	
DPP-IV Inhibitor	5 mg/kg, oral	Parent: 241 (mean)	~1	Parent AUC0-inf: Not specified	Parent: Not specified	[3]
Total Radioactivity: 274 (mean)	~1	Total Radioactivity AUC0-inf: Not specified	Total Radioactivity: Not specified	[3]		

Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUCinf (Area Under the Curve from time zero to infinity), t1/2 (Elimination Half-life), s.c. (subcutaneous).

N-methyl-2-pyrrolidone (NMP): Following oral administration in rats, NMP is rapidly absorbed and distributed throughout the body. The majority of the dose (approximately 80%) is excreted as metabolites in the urine within 24 hours, with 5-hydroxy-N-methyl-2-pyrrolidone being the primary metabolite.[4]

Experimental Protocols

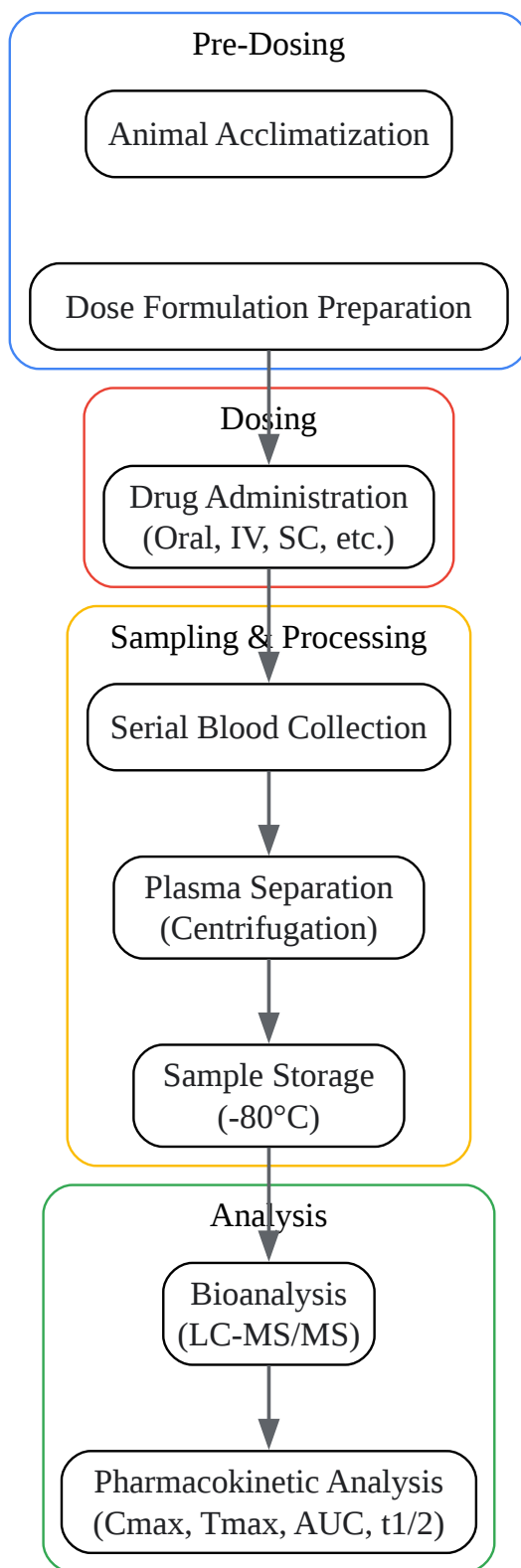
The methodologies outlined below are representative of the experimental designs used to generate the pharmacokinetic data presented.

In Vivo Pharmacokinetic Study in Rats

1. **Animal Models:** Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water.^[5] For studies involving oral administration, a period of fasting may be required prior to dosing.^[5]
2. **Drug Administration:**
 - **Oral (p.o.) Gavage:** A specific dose of the test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered directly into the stomach using a gavage needle.^{[5][6][7][8][9]}
 - **Intravenous (i.v.) Injection:** The compound is administered directly into a vein (e.g., tail vein or jugular vein) to determine absolute bioavailability and clearance rates.
 - **Subcutaneous (s.c.) Injection:** The test substance is injected into the layer of skin on the back of the animal.
3. **Blood Sampling:** Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).^[5] Blood is typically drawn from the jugular vein, saphenous vein, or via cardiac puncture for a terminal sample. Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.^[5]
4. **Bioanalytical Method:** The concentration of the pyrrolidinol derivative and its metabolites in plasma samples is quantified using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).^{[10][11][12]} This technique offers high sensitivity and selectivity for accurate measurement of drug concentrations in complex biological matrices.^{[10][11]}
5. **Pharmacokinetic Analysis:** The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including C_{max}, T_{max}, AUC, and t_{1/2}. Specialized software is used for these calculations.

Visualizations

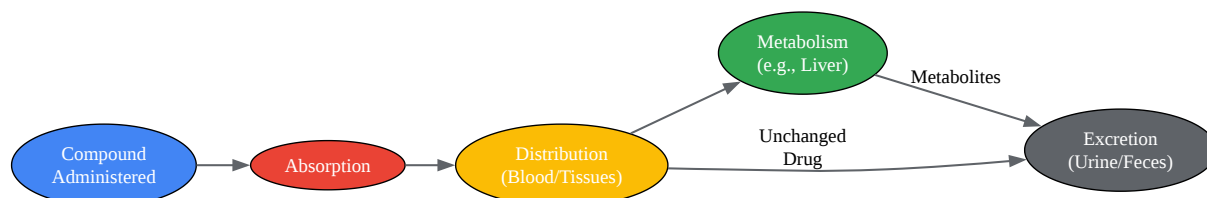
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study



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A typical workflow for an in vivo pharmacokinetic study.

Logical Relationship of ADME Processes



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